Structural Dynamics, Physicochemical Profiling, and Synthetic Applications of Methyl 2-ethynyl-5-methylbenzoate in Advanced Drug Discovery
Structural Dynamics, Physicochemical Profiling, and Synthetic Applications of Methyl 2-ethynyl-5-methylbenzoate in Advanced Drug Discovery
As a Senior Application Scientist, I approach molecular building blocks not just as static structures, but as dynamic systems of reactivity. Methyl 2-ethynyl-5-methylbenzoate (CAS: 2243363-53-1) is a highly versatile, bifunctional scaffold increasingly utilized in advanced organic synthesis and pharmaceutical drug discovery. By possessing both an electrophilic ester and a terminal alkyne in an ortho-relationship, this molecule is pre-organized for complex heterocyclic cyclizations and bioorthogonal conjugations.
This technical guide deconstructs the physicochemical properties, self-validating synthetic workflows, and downstream applications of this critical building block, ensuring that researchers can deploy it with maximum efficiency and scientific rigor.
Structural Dynamics & Physicochemical Profiling
The reactivity of Methyl 2-ethynyl-5-methylbenzoate is governed by the electronic interplay between its substituents. The electron-withdrawing methyl ester at position 1 polarizes the aromatic ring, while the terminal alkyne at position 2 serves as a prime candidate for transition-metal coordination. The methyl group at position 5 provides mild electron donation via hyperconjugation, subtly tuning the electronics of the ring to stabilize transition states during cross-coupling.
To establish a baseline for experimental design, the core physicochemical and safety parameters are summarized below[1],[2]:
| Property / Parameter | Value / Description |
| Chemical Name | Methyl 2-ethynyl-5-methylbenzoate |
| CAS Number | 2243363-53-1 |
| Molecular Formula | C₁₁H₁₀O₂ |
| Molecular Weight | 174.20 g/mol |
| SMILES String | O=C(OC)C1=CC(C)=CC=C1C#C |
| GHS Hazard Codes | H302, H312, H332, H315, H319, H336 |
| Primary Hazards | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 |
Self-Validating Synthetic Methodology
The most robust route to synthesize ortho-alkynylbenzoates is via the Sonogashira cross-coupling of a corresponding aryl halide with a protected acetylene, followed by deprotection[3]. In our validated workflows, we prioritize In-Process Controls (IPCs) to ensure the protocol is self-validating—meaning the success of each step is analytically confirmed before proceeding, preventing the carryover of impurities.
Figure 1: Self-validating synthetic workflow for Methyl 2-ethynyl-5-methylbenzoate.
Step-by-Step Protocol & Mechanistic Causality
Phase 1: Sonogashira Cross-Coupling Objective: Install a trimethylsilyl (TMS)-protected alkyne moiety without inducing alkyne homocoupling.
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Preparation: Charge a flame-dried Schlenk flask with Methyl 2-bromo-5-methylbenzoate (1.0 equiv), Pd(PPh3)₂Cl₂ (0.05 equiv), and CuI (0.10 equiv).
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Atmospheric Control: Evacuate and backfill the flask with Argon (3x).
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Causality: The Sonogashira reaction is highly sensitive to oxygen, which acts as an oxidant to promote the undesired Glaser homocoupling of the alkyne[3]. Strict anaerobic conditions are non-negotiable.
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Reagent Addition: Add anhydrous THF (0.2 M) and anhydrous Triethylamine (Et₃N, 3.0 equiv).
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Causality: Et₃N serves a dual purpose: it acts as a base to deprotonate the terminal alkyne (facilitating copper acetylide formation) and serves as a stabilizing ligand for the active Pd(0) species.
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Reaction: Add Trimethylsilylacetylene (TMSA, 1.2 equiv) dropwise at room temperature. Heat the mixture to 60 °C and stir for 4 hours.
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Self-Validation (IPC 1): Analyze a 10 µL aliquot via LC-MS. The reaction is validated when the starting material is entirely consumed, and the chromatogram is dominated by the TMS-protected intermediate ( [M+H]+=247.1 ).
Phase 2: TMS Deprotection Objective: Unmask the terminal alkyne to yield the final product.
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Solvent Exchange: Concentrate the crude reaction mixture in vacuo to remove THF and Et₃N, then redissolve the residue in Methanol (0.2 M).
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Cleavage: Add K₂CO₃ (0.1 equiv) and stir at room temperature for 2 hours.
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Causality: The basic methanolysis selectively attacks the silicon atom, cleaving the labile C-Si bond. Using a mild base like K₂CO₃ ensures the methyl ester remains intact, preventing unwanted saponification.
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Workup: Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, wash with brine, and dry over anhydrous Na₂SO₄. Purify via silica gel flash chromatography.
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Self-Validation (Final QC): Orthogonal validation is required. Confirm mass via LC-MS ( [M+H]+=175.1 ) and structural identity via FTIR. The appearance of a sharp, distinct C-H stretch at ~3300 cm⁻¹ definitively proves the presence of the unmasked terminal alkyne.
Downstream Pharmacological Applications
The true value of Methyl 2-ethynyl-5-methylbenzoate lies in its downstream utility. The terminal alkyne is a privileged functional group in modern drug discovery, acting as a versatile node for divergent synthesis.
Figure 2: Divergent downstream applications in drug discovery and synthesis.
A. Click Chemistry (CuAAC)
Terminal alkynes are the cornerstone of the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), widely celebrated as the premier "Click Chemistry" reaction[4]. By reacting Methyl 2-ethynyl-5-methylbenzoate with various organic azides in the presence of a Cu(I) catalyst (often generated in situ from CuSO₄ and sodium ascorbate), researchers can rapidly assemble 1,4-disubstituted 1,2,3-triazoles. These triazoles are highly stable bioisosteres of amide bonds, frequently used to link pharmacophores or attach fluorescent probes to biomolecules[4].
B. Heterocyclic Scaffolding (6-endo-dig Cyclization)
Because the alkyne is positioned ortho to an ester, the molecule is perfectly primed for electrophilic or transition-metal-catalyzed cyclizations. Upon activation of the alkyne by a carbophilic Lewis acid (such as Au(I), Ag(I), or Pd(II)) or an electrophile (like I₂), the carbonyl oxygen of the ester can attack the alkyne via a 6-endo-dig pathway. This cascade efficiently yields substituted isocoumarins or, if reacted with primary amines, isoquinolones—both of which are privileged scaffolds found in numerous FDA-approved therapeutics and biologically active natural products.
Handling, Safety, and Regulatory Compliance
When scaling up reactions involving Methyl 2-ethynyl-5-methylbenzoate, strict adherence to Environmental Health and Safety (EHS) protocols is required. According to regulatory databases[1], the compound is classified under Acute Toxicity Category 4 (Oral, Dermal, Inhalation) and causes significant skin and eye irritation (H315, H319). Furthermore, it is a Category 3 Specific Target Organ Toxicity (STOT SE 3) agent, capable of causing respiratory irritation and drowsiness (H336)[1].
Mandatory PPE: Nitrile gloves, chemical safety goggles, and a NIOSH-approved respirator if handled outside a certified chemical fume hood. All transition-metal waste (Pd, Cu) from coupling reactions must be segregated and disposed of according to local heavy-metal regulatory guidelines.
References
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NextSDS Database. "Methyl 2-ethynyl-5-methylbenzoate — Chemical Substance Information." NextSDS. URL: [Link]
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Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews (2007). URL:[Link]
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Kolb, H. C., Finn, M. G., & Sharpless, K. B. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition (2001). URL:[Link]
